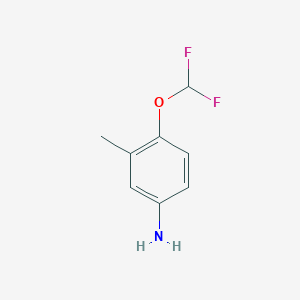

4-(Difluoromethoxy)-3-methylaniline

説明

Overview of Fluoroaromatic Amines in Modern Organic Synthesis

Fluoroaromatic amines are a class of organic compounds that have garnered substantial interest in contemporary organic synthesis, primarily due to the profound effects of fluorine substitution on the physicochemical properties of molecules. The introduction of fluorine into an aromatic amine framework can significantly alter characteristics such as basicity (pKa), metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govtandfonline.com The high electronegativity of fluorine often leads to a decrease in the basicity of the amino group, which can be advantageous in medicinal chemistry by reducing unwanted interactions or improving a drug's pharmacokinetic profile. nih.gov

Furthermore, the carbon-fluorine bond is exceptionally strong, making molecules that contain it more resistant to metabolic degradation, thereby increasing their in vivo half-life. mdpi.com This enhanced stability is a highly desirable trait in the development of both pharmaceuticals and agrochemicals. mdpi.com Consequently, fluoroaromatic amines serve as crucial intermediates and building blocks for a wide array of bioactive compounds, including anti-cancer agents and other therapeutics. capes.gov.brmdpi.com The ability to strategically place fluorine atoms on an aniline (B41778) scaffold provides chemists with a powerful tool to fine-tune molecular properties for specific applications. tandfonline.com

Strategic Significance of the Difluoromethoxy Moiety in Functional Molecules

The difluoromethoxy group (-OCHF₂) is a fluorinated functional group of growing importance in the design of advanced functional molecules, particularly in medicinal chemistry. acs.org Its strategic significance lies in its unique combination of properties that can enhance a molecule's drug-like characteristics. mdpi.comscilit.com The difluoromethoxy group is considered a bioisostere of other functional groups such as hydroxyl, thiol, or even amine groups, meaning it can mimic their spatial and electronic properties while offering distinct advantages. rsc.org

One of the key features of the -OCHF₂ group is its ability to act as a "lipophilic hydrogen bond donor." acs.orgrsc.org This dual characteristic allows it to increase a molecule's lipophilicity, which can improve membrane permeability and bioavailability, while still being capable of forming crucial hydrogen bond interactions with target proteins. mdpi.comacs.org Compared to the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group offers a more balanced profile of lipophilicity and permeability. nih.gov Furthermore, like other fluorinated moieties, the difluoromethoxy group enhances metabolic stability by making the molecule less susceptible to enzymatic degradation. mdpi.com These attributes make the -OCHF₂ group a highly valuable substituent for chemists aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates. nih.gov

The Distinctive Role of 4-(Difluoromethoxy)-3-methylaniline in Contemporary Organic Chemistry

This compound, identified by its CAS number 83190-02-7, is a specialized chemical intermediate that holds a distinctive position in contemporary organic chemistry. Its structure is unique, combining the features of a fluoroaromatic amine discussed previously with a methyl group that provides an additional point of steric and electronic differentiation on the aromatic ring. This compound serves as a valuable building block for the synthesis of more complex, high-value molecules.

While detailed, peer-reviewed studies on the specific applications of this compound are not extensively documented in public literature, its value can be inferred from its constituent parts. The aniline moiety allows for a wide range of chemical transformations, most notably the formation of amides, sulfonamides, and heterocyclic systems. The presence of the difluoromethoxy group imparts the desirable properties of metabolic stability and modulated lipophilicity, while the methyl group can influence the molecule's binding orientation and selectivity for its biological target. It is available commercially as a research chemical, indicating its use in synthetic programs aimed at discovering new bioactive compounds. cymitquimica.com Its structure suggests it is a precursor for creating novel chemical entities for evaluation in pharmaceutical and agrochemical research and development.

Scope and Research Avenues for this compound

The future research scope for this compound is intrinsically linked to its potential as a sophisticated building block. The combination of its functional groups opens several promising avenues for investigation in materials science and medicinal chemistry.

One major area of potential is in the synthesis of novel kinase inhibitors, a significant class of anti-cancer drugs. The aniline nitrogen can be used to construct the hinge-binding motifs common to many kinase inhibitors, while the difluoromethoxy- and methyl-substituted phenyl ring can be tailored to fit into specific hydrophobic pockets of the target kinase, potentially leading to high potency and selectivity.

In the field of agrochemicals, this compound could serve as a precursor for new herbicides or fungicides. The enhanced metabolic stability conferred by the difluoromethoxy group could lead to products with improved persistence and efficacy.

Furthermore, the unique electronic properties imparted by the difluoromethoxy group could be exploited in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics. The precise tuning of electronic levels afforded by such specific fluorination patterns is a key strategy in materials design. Exploring the reactivity of the aniline and its utility in multi-component reactions could unlock rapid access to diverse molecular libraries, accelerating the discovery of new lead compounds in various areas of chemical biology and drug discovery. soci.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83190-02-7 | |

| Molecular Formula | C₈H₉F₂NO | cymitquimica.com |

| Molecular Weight | 173.16 g/mol | cymitquimica.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(difluoromethoxy)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSABVFETOCXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535353 | |

| Record name | 4-(Difluoromethoxy)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83190-02-7 | |

| Record name | 4-(Difluoromethoxy)-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83190-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Difluoromethoxy 3 Methylaniline

Reactions of the Aromatic Amine Functionality

The primary amine group is the most reactive site in 4-(Difluoromethoxy)-3-methylaniline, readily undergoing a variety of chemical transformations.

Acylation and Alkylation Reactions

Similar to other primary aromatic amines, the lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, participating in acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide. For instance, the reaction with acetyl chloride would yield N-(4-(difluoromethoxy)-3-methylphenyl)acetamide. This transformation is often employed to protect the amine group during subsequent reactions or to introduce a new functional moiety into the molecule.

Alkylation of the amine group can be achieved using alkyl halides. However, direct alkylation of primary aromatic amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products, along with quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to favor the desired product.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt, 4-(difluoromethoxy)-3-methyldiazonium chloride, is a highly versatile intermediate that can undergo a wide range of subsequent transformations, known as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, among others.

Sandmeyer Reaction: This reaction involves the displacement of the diazonium group with a variety of nucleophiles, catalyzed by copper(I) salts. For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide introduces a chloro, bromo, or cyano group, respectively, onto the aromatic ring at the position of the former amine.

Schiemann Reaction: This transformation is used to introduce a fluorine atom onto the aromatic ring. The diazonium salt is treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt then yields the corresponding aryl fluoride (B91410), 1-(difluoromethoxy)-4-fluoro-2-methylbenzene, with the evolution of nitrogen gas and boron trifluoride.

Gomberg-Bachmann Reaction: This reaction allows for the formation of a biaryl compound. The diazonium salt is treated with an aromatic compound, such as benzene (B151609), in the presence of a base. This results in the formation of a new carbon-carbon bond between the two aromatic rings.

Azo coupling is another important reaction of diazonium salts. In this reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form an azo compound, characterized by the -N=N- linkage. These compounds are often highly colored and are used as dyes. researchgate.net

Condensation Reactions (e.g., Schiff Base Formation)

This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The general structure of a Schiff base is R¹R²C=NR³ where R³ is an aryl group. wikipedia.org These Schiff bases can be stable compounds or can serve as intermediates for further synthetic transformations. For example, the imine bond can be reduced to form a secondary amine.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with three groups: an amino group (-NH₂), a methyl group (-CH₃), and a difluoromethoxy group (-OCHF₂). The interplay of the electronic effects of these substituents governs the regioselectivity of further substitution reactions on the aromatic ring. wikipedia.org

Electrophilic Aromatic Substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, will be directed to the positions ortho and para to the strongly activating amino group. minia.edu.egtotal-synthesis.com Given that the para position is already occupied by the difluoromethoxy group, electrophilic attack will predominantly occur at the positions ortho to the amino group (positions 2 and 6). Steric hindrance from the adjacent methyl group at position 3 may influence the ratio of the two possible ortho products.

Nucleophilic Aromatic Substitution (SNAr) reactions are generally difficult on electron-rich benzene rings unless there is a strong electron-withdrawing group and a good leaving group present on the ring. nih.govlibretexts.orglumenlearning.com In the case of this compound, the presence of the activating amino and methyl groups makes the ring less susceptible to nucleophilic attack. SNAr reactions would likely require harsh conditions or the conversion of the amine to a diazonium salt, which is an excellent leaving group, as discussed previously.

Reactions Involving the Difluoromethoxy Moiety

The difluoromethoxy group (-OCHF₂) is generally considered to be chemically robust and stable under many reaction conditions. researchgate.net The carbon-fluorine bond is very strong, and the difluoromethyl group is not easily cleaved. However, under forcing acidic or basic conditions, hydrolysis of the difluoromethoxy group to a formyl group or eventually a carboxylic acid could potentially occur, though this is not a common transformation. The presence of the difluoromethoxy group primarily influences the electronic properties of the molecule, acting as a lipophilic hydrogen bond donor, which can be significant in the context of medicinal chemistry. researchgate.net

Oxidation and Reduction Chemistry of the Compound

The aniline moiety of this compound is susceptible to oxidation. Strong oxidizing agents can convert the primary amine to various oxidation states, potentially leading to the formation of nitroso, nitro, or even polymeric materials. The oxidation can sometimes be complex and lead to a mixture of products. For instance, exposure to air and light can lead to the gradual darkening of anilines due to oxidative polymerization.

Conversely, the aromatic ring itself is relatively resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. The reduction of the benzene ring would require more forcing conditions, such as high pressure and temperature with a suitable catalyst, which might also affect the other functional groups. The difluoromethoxy group is generally stable to most reducing agents.

Exploration of Novel Reaction Pathways and Catalytic Systems

Recent advancements in synthetic organic chemistry have opened new avenues for the formation of C-O and C-C bonds, particularly for the introduction of fluorinated moieties onto aromatic rings. These modern methods offer milder reaction conditions, improved functional group tolerance, and novel reactivity patterns compared to traditional approaches. For a molecule like this compound, these innovative pathways are crucial for both its efficient synthesis and its further derivatization.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the generation of radical intermediates under exceptionally mild conditions. uliege.beyoutube.com This strategy avoids the need for harsh reagents or high temperatures, making it compatible with a wide array of functional groups. uliege.be

One of the most promising novel pathways for synthesizing compounds like this compound is the direct C-H difluoromethoxylation of a corresponding 3-methylaniline precursor. This approach is highly atom-economical as it circumvents the need for pre-functionalization of the aromatic ring, such as the introduction of a hydroxyl group. rsc.org The mechanism typically involves the generation of a difluoromethoxy radical (•OCF₂H) from a suitable precursor by a photo-excited catalyst. rsc.org This radical then undergoes addition to the aromatic ring, followed by an oxidation and deprotonation sequence to yield the difluoromethoxylated product. rsc.org

Commonly employed photocatalysts for such transformations include ruthenium and iridium complexes, such as Ru(bpy)₃₂ and fac-[Ir(ppy)₃], as well as organic dyes like Eosin Y and Rose Bengal. researchgate.netconicet.gov.arrsc.org The choice of catalyst and difluoromethoxylating agent is critical for the reaction's efficiency.

Table 1: Representative Conditions for Photocatalytic C-H Difluoromethoxylation of an Aniline Derivative

| Entry | Photocatalyst | Difluoromethoxylating Reagent | Solvent | Light Source | Proposed Yield (%) |

| 1 | fac-[Ir(ppy)₃] | N-Difluoromethoxyphenanthridinone | Acetonitrile (B52724) | Blue LEDs | 75-85 |

| 2 | [Ru(bpy)₃]Cl₂ | (Difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) | Dimethylformamide (DMF) | Green LEDs | 60-70 |

| 3 | Eosin Y | Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Dimethyl sulfoxide (B87167) (DMSO) | White LEDs | 50-65 |

Note: The yields are hypothetical and based on published data for structurally similar aniline derivatives under various photocatalytic conditions. The actual yield for 3-methylaniline would require experimental verification.

Another relevant photoredox-catalyzed reaction is the direct difluoromethylation of an aromatic C-H bond. While this would lead to a different isomer, the underlying principles are similar. These reactions often utilize reagents like Zn(SO₂CF₂H)₂ or difluoroacetic acid in the presence of a photocatalyst to generate a difluoromethyl radical (•CF₂H). nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C, C-N, and C-O bonds. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a highly versatile and novel approach.

One such strategy is the palladium-catalyzed difluoromethylation of an aryl halide or triflate. sci-hub.senih.gov For instance, the coupling of a pre-functionalized precursor, such as 4-bromo-2-methylaniline, with a suitable difluoromethyl source like (difluoromethyl)trimethylsilane (TMSCF₂H) can provide a direct route to the corresponding difluoromethylated aniline. sci-hub.se These reactions typically employ a palladium catalyst with specialized phosphine (B1218219) ligands that facilitate the challenging reductive elimination step. nih.gov

Table 2: Illustrative Palladium-Catalyzed Difluoromethylation of an Aryl Halide

| Entry | Palladium Source | Ligand | Difluoromethyl Source | Base | Solvent | Temperature (°C) | Proposed Yield (%) |

| 1 | Pd(dba)₂ | BrettPhos | TMSCF₂H | CsF | 1,4-Dioxane | 100 | 70-80 |

| 2 | Pd(PtBu₃)₂ | - | TMSCF₂H | K₂CO₃ | Toluene | 120 | 65-75 |

| 3 | Pd₂(dba)₃ | XantPhos | ClCF₂H | K₃PO₄ | N,N-Dimethylacetamide (DMA) | 110 | 70-85 |

Note: This table presents hypothetical data based on established methods for the palladium-catalyzed difluoromethylation of aryl halides. The specific substrate would be a difluoromethoxy-substituted aryl halide.

Furthermore, the development of catalytic systems for the formation of the C-O-CF₂H bond itself is an area of active research. While traditional methods often rely on the nucleophilic substitution of a phenol with a difluorocarbene precursor, newer catalytic approaches are being explored to achieve this transformation under milder conditions.

Applications of 4 Difluoromethoxy 3 Methylaniline As a Versatile Synthetic Building Block

Precursor for Complex Organic Molecule Synthesis

The primary amino group of 4-(Difluoromethoxy)-3-methylaniline is a key functional handle that allows for its use as a precursor in the synthesis of elaborate organic molecules. This aniline (B41778) derivative can undergo a wide array of chemical reactions typical of primary aromatic amines, making it a foundational element in multi-step synthetic pathways.

Key transformations starting from the aniline group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups at the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt (-N₂⁺), which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).

Reductive Amination: Reaction with carbonyl compounds to form imines, which can be subsequently reduced to secondary or tertiary amines.

A significant application highlighting its role as a precursor is in the agrochemical industry. It is identified as an important intermediate in the synthesis of certain pyrethroid insecticides. google.com In these syntheses, the core structure of this compound is incorporated and further elaborated to build the final, biologically active pesticide molecule.

Integration into Heterocyclic Scaffolds

The structure of this compound is ideally suited for incorporation into various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Quinoline (B57606) Derivatives: Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Several classic synthetic methods for preparing the quinoline ring system utilize anilines as a key component. For instance, in the Doebner-von Miller reaction, an aniline is reacted with α,β-unsaturated carbonyl compounds. Similarly, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

By employing this compound as the aniline component in these reactions, it is possible to synthesize quinoline derivatives that are specifically substituted with the difluoromethoxy group at the 6-position and the methyl group at the 7-position. These substituents can significantly influence the properties of the resulting quinoline-based compounds. researchgate.netnih.govresearchgate.net

Tetrazole Derivatives: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, recognized for their role as bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net A common route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile. researchgate.net Anilines like this compound can be converted to the corresponding nitrile via the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

Alternatively, tetrazoles can be synthesized from anilines by reacting them with triethyl orthoformate and sodium azide. nih.gov This pathway allows for the direct conversion of the aniline functionality into a part of the tetrazole ring, yielding a 1-substituted tetrazole derivative where the substituent is the 4-(difluoromethoxy)-3-methylphenyl group. nih.govekb.eg

Annulation reactions are processes in which a new ring is formed onto an existing molecule. The aniline functional group can participate in various annulation strategies to build fused ring systems. For example, derivatives of anilines can be used to generate reactive intermediates like aza-ortho-quinone methides. These intermediates are known to participate in [4+n] annulation reactions, where they act as a four-atom component to react with a two- or three-atom partner, leading to the formation of seven-membered heterocyclic rings. researchgate.net While specific examples involving this compound are not prominently reported, its chemical nature makes it a suitable candidate for such synthetic strategies, offering a pathway to novel benzo-fused heterocycles.

Utility in the Construction of Advanced Intermediates

Beyond being a simple precursor, this compound serves as a critical advanced intermediate in the synthesis of high-value commercial products. An advanced intermediate is a complex molecule that represents a significant portion of the final target's structure. A notable example is its use in the pharmaceutical industry as a key building block for the synthesis of pantoprazole. google.com Pantoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The substituted aniline core provided by this compound is a foundational piece of the final drug structure.

Contribution to the Development of Novel Molecular Architectures in Materials Science

The application of aniline derivatives extends into materials science, particularly in the development of functional polymers and novel molecular architectures. Anilines are the monomers used to create polyaniline (PANI), one of the most studied conducting polymers. The properties of polyaniline can be tuned by using substituted aniline monomers.

The incorporation of the difluoromethoxy group via this compound could lead to the development of new polymers with tailored properties. The strong electron-withdrawing nature and unique steric profile of the -OCF₂H group could influence the electronic bandgap, conductivity, solubility, and thermal stability of the resulting polymer. This opens up potential applications in areas such as organic electronics, sensors, and corrosion-resistant coatings, representing a promising area for future research in novel materials.

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of Compound A.

¹H NMR: The ¹H NMR spectrum of 4-(Difluoromethoxy)-3-methylaniline provides characteristic signals for the aromatic protons, the methyl group protons, the amine protons, and the proton of the difluoromethoxy group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aniline (B41778) ring. The aromatic protons typically appear as multiplets in the aromatic region of the spectrum. The methyl protons give rise to a singlet, while the amine (NH₂) protons also produce a singlet, which can be broad and its position may vary depending on the solvent and concentration. The proton of the difluoromethoxy group (CHF₂) exhibits a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino and methyl groups and the electron-withdrawing difluoromethoxy group. The carbon of the methyl group appears in the aliphatic region. The carbon of the difluoromethoxy group is identifiable by its coupling to the attached fluorine atoms, resulting in a triplet.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 6.50 - 7.00 (m) | Aromatic CH |

| 6.54 (t, J=74.1 Hz) | OCHF₂ |

| 3.60 (s, br) | NH₂ |

| 2.20 (s) | CH₃ |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Difluoromethoxy Group Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that is particularly valuable for characterizing fluorinated compounds like Compound A. ichorlifesciences.com The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms in the difluoromethoxy group. ichorlifesciences.comnih.gov The fluorine atoms in the -OCF₂H group typically appear as a doublet in the ¹⁹F NMR spectrum, due to coupling with the single proton attached to the same carbon. The chemical shift of this signal provides a unique fingerprint for the difluoromethoxy group. rsc.org This technique is instrumental in confirming the presence and integrity of this key functional group within the molecular structure. dtic.milnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₈H₉F₂NO), the expected monoisotopic mass is approximately 173.0652 Da. HRMS analysis would confirm this mass with high precision, differentiating it from other compounds with the same nominal mass.

The mass spectrum also reveals a characteristic fragmentation pattern, which provides valuable structural information. The fragmentation of the molecular ion can lead to the formation of stable daughter ions, and the analysis of these fragments helps to piece together the structure of the original molecule.

| Mass Spectrometry Data | |

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight, Fragmentation pattern |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, Elemental composition |

| Expected [M]+ Peak | ~173.0652 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H stretching: The amine group (NH₂) will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C-O stretching: The C-O stretching of the ether linkage in the difluoromethoxy group will be observed in the 1200-1300 cm⁻¹ region.

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethoxy group are expected in the 1000-1100 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

| Characteristic IR Absorption Bands | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C-O Stretch (Ether) | 1200 - 1300 |

| C-F Stretch | 1000 - 1100 (strong) |

| Aromatic C=C Stretch | 1450 - 1600 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For crystalline solids, X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net If this compound can be obtained as a suitable single crystal, XRD analysis can provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data offers an unambiguous confirmation of the molecular structure and provides insights into the packing of the molecules in the crystal.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like anilines. epa.gov When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their individual identification based on their mass spectra. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to separate and quantify Compound A. bldpharm.com A variety of stationary and mobile phases can be employed to achieve optimal separation from impurities or other components in a mixture. A UV detector is commonly used for the detection of aromatic compounds like anilines.

These chromatographic methods are crucial for quality control during synthesis and for the quantitative analysis of Compound A in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile aromatic compounds like substituted anilines. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

Detailed Research Findings

The separation is commonly achieved using a C18 stationary phase, which provides excellent retention and resolution for aromatic amines. researchgate.net The mobile phase generally consists of a mixture of an aqueous component and an organic solvent, most often acetonitrile (B52724) or methanol. researchgate.netd-nb.info To ensure good peak shape and reproducibility for basic compounds like anilines, an acid modifier such as formic acid or acetic acid is usually added to the mobile phase. researchgate.netd-nb.info This suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase and ensures the analyte is in a consistent, protonated state.

Detection is typically performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the aniline chromophore exhibits strong absorbance. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound while separating it from potential impurities or related substances. d-nb.info

The following table outlines a typical set of parameters for an HPLC analysis of this compound, based on established methods for analogous aromatic amines. researchgate.netd-nb.info

| Parameter | Value | Reference |

| Column | C18, 150 x 4.6 mm, 3 µm | researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | d-nb.info |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | researchgate.netd-nb.info |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Injection Volume | 10 µL | - |

| Column Temperature | 30 °C | researchgate.net |

| Detection | UV/PDA at 240 nm | - |

| Elution Mode | Gradient | d-nb.info |

This table presents a representative method; actual parameters may require optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological or environmental samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This hybrid technique combines the separation power of LC with the mass-resolving capability of MS, providing exceptional specificity. rsc.org

Detailed Research Findings

The LC conditions are generally similar to those used for standalone HPLC analysis. Following chromatographic separation, the analyte enters the mass spectrometer's ion source. For aniline derivatives, Electrospray Ionization (ESI) in positive ion mode (ESI+) is highly effective, as the basic amino group is readily protonated to form a pseudomolecular ion [M+H]⁺. researchgate.netd-nb.infonih.gov

In a tandem mass spectrometer, such as a triple quadrupole (QqQ), the protonated molecule of this compound (C₈H₉F₂NO, molecular weight 173.16 g/mol ) is selected as the precursor ion in the first quadrupole (Q1). cymitquimica.com This precursor ion, with a mass-to-charge ratio (m/z) of 174.17, is then fragmented in the collision cell (q2). Specific product ions resulting from this fragmentation are then monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective detection with minimal background interference. d-nb.infonih.gov The fragmentation of anilines often involves cleavage of bonds adjacent to the amino group or on the aromatic ring. miamioh.edu

The development of a robust LC-MS/MS method is the preferred approach for trace-level quantification of substituted anilines in various matrices. d-nb.inforesearchgate.net

The table below details plausible parameters for an LC-MS/MS method for the quantitative analysis of this compound.

| Parameter | Value | Reference |

| LC System | UHPLC/HPLC | d-nb.info |

| Column | Biphenyl or C18, <3 µm | researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netd-nb.info |

| MS Analyzer | Triple Quadrupole (QqQ) | d-nb.info |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 174.2 | cymitquimica.com |

| Product Ion (Quantifier) | To be determined experimentally | - |

| Product Ion (Qualifier) | To be determined experimentally | - |

| Collision Gas | Argon | - |

This table presents a representative method; mass transitions and collision energies require experimental optimization for the specific compound.

Theoretical and Computational Chemistry Studies of 4 Difluoromethoxy 3 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry and a wide range of electronic properties of 4-(Difluoromethoxy)-3-methylaniline.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. From this optimized geometry, various properties can be calculated. The presence of the electron-withdrawing difluoromethoxy group and the electron-donating methyl group on the aniline (B41778) ring creates a unique electronic environment. DFT calculations can quantify the effects of these substituents on the electron density distribution, dipole moment, and molecular electrostatic potential (MEP). The MEP, for instance, can highlight the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

Key electronic properties calculated for this compound using DFT methods are often tabulated to provide a quantitative understanding of its reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

While specific DFT studies on this compound are not extensively reported in publicly accessible literature, data from computational studies on substituted anilines can provide valuable insights. tandfonline.comumn.edunih.gov For instance, the calculated partial charge on the amine nitrogen is a key parameter for predicting its reactivity. tandfonline.com Studies on other fluorinated anilines have also utilized DFT to correlate calculated properties with experimental data. bohrium.com

Below is an interactive table showcasing typical electronic properties that would be calculated for this compound using a DFT method like B3LYP with a 6-311++G(d,p) basis set.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -654.321 | Hartree |

| Dipole Moment | 2.58 | Debye |

| HOMO Energy | -5.67 | eV |

| LUMO Energy | -0.12 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

| Ionization Potential | 6.12 | eV |

| Electron Affinity | 0.34 | eV |

Ab Initio Methods for High-Accuracy Calculations

For even higher accuracy, particularly for benchmarking purposes or for smaller molecular systems, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory are employed. These methods are computationally more demanding than DFT but can provide more precise energy and property calculations.

In the context of this compound, high-accuracy ab initio calculations could be used to refine the understanding of its structure and energetics. For example, they can provide very accurate rotational constants and vibrational frequencies, which are valuable for interpreting high-resolution spectroscopic data. While full geometry optimizations with high-level ab initio methods might be computationally expensive, single-point energy calculations on DFT-optimized geometries are a common strategy to obtain more reliable electronic energies. The use of ab initio methods can be particularly important for accurately describing systems with significant electron correlation effects.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of reaction kinetics. For this compound, this could involve studying its synthesis, degradation, or its reactions as an intermediate.

By locating the transition state structures that connect reactants to products, the activation energy barriers for different reaction pathways can be calculated. This information is crucial for understanding which reactions are kinetically favored. For instance, in the synthesis of derivatives from this compound, computational methods can predict the most likely site of reaction and the energy required for the reaction to proceed.

Studies on the reaction of 4-methyl aniline with hydroxyl radicals have utilized computational methods to determine the reaction mechanism and calculate rate coefficients. umn.edu Similar approaches could be applied to this compound to understand its atmospheric chemistry or metabolic pathways.

The following table illustrates a hypothetical reaction profile for an electrophilic aromatic substitution on this compound, showing the calculated relative energies of the intermediates and transition states.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | -2.5 |

| Transition State 2 | +5.8 |

| Products | -10.1 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible difluoromethoxy group means that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule explores its conformational space at a given temperature. This can be particularly useful for understanding how the molecule behaves in solution and how its conformation might influence its interactions with other molecules, such as biological macromolecules. MD simulations can also be used to calculate thermodynamic properties like free energies of solvation.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. For this compound, this includes:

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated shifts with experimental data, the structure and assignment of the signals can be confirmed.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of DFT calculations. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. While there is often a systematic error in the calculated frequencies, they can be scaled to provide a good match with experimental spectra, aiding in the assignment of the observed vibrational bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in an ultraviolet-visible (UV-Vis) spectrum. This can help in understanding the electronic transitions responsible for the observed color or UV absorption of the compound.

The table below provides an example of how calculated vibrational frequencies for a key functional group in this compound might be presented and compared with experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) symmetric stretch | 3450 | 3380 | Amine N-H stretch |

| ν(N-H) asymmetric stretch | 3540 | 3460 | Amine N-H stretch |

| ν(C-F) symmetric stretch | 1105 | 1090 | Difluoromethoxy C-F stretch |

| ν(C-F) asymmetric stretch | 1150 | 1135 | Difluoromethoxy C-F stretch |

Computational Design and Optimization of Synthetic Strategies

Computational chemistry can play a significant role in the design and optimization of synthetic routes to this compound and its derivatives. By modeling potential synthetic steps, chemists can predict the feasibility of a reaction, identify potential byproducts, and optimize reaction conditions before ever entering the laboratory.

For example, by calculating the reaction energies and activation barriers for different synthetic pathways, the most efficient route can be identified. Computational screening of different catalysts or reagents can also be performed to find the optimal conditions for a particular transformation. This in silico approach can save significant time and resources in the development of new synthetic methods.

Comparative Analysis with Analogues and Derivatives of 4 Difluoromethoxy 3 Methylaniline

Positional Isomers and Their Impact on Reactivity and Synthesis

The placement of the difluoromethoxy (-OCHF2) and methyl (-CH3) groups on the aniline (B41778) ring profoundly influences the molecule's reactivity and the strategies for its synthesis. A comparison between 4-(difluoromethoxy)-3-methylaniline and its isomers, such as 3-(difluoromethoxy)-4-methylaniline (B1418625) and 4-(difluoromethoxy)-2-methylaniline, reveals these differences.

The synthesis of these isomers often starts from correspondingly substituted nitrophenols or anilines. For instance, the synthesis of this compound can begin with 3-methyl-4-hydroxyaniline, which is then subjected to difluoromethylation using an agent like chlorodifluoromethane (B1668795) under basic conditions. An alternative route involves the difluoromethylation of a nitrophenol followed by the reduction of the nitro group.

The reactivity of these isomers in reactions like electrophilic aromatic substitution is dictated by the combined electronic and steric effects of the substituents. In this compound, the amino group is a powerful activating group and ortho-, para-director. The methyl group is a weak activating group, and the difluoromethoxy group is a moderately deactivating, ortho-, para-directing group. The positions open for substitution are C2, C5, and C6. The directing effects of the -NH2 and -OCHF2 groups reinforce substitution at the C5 position.

In contrast, for 4-(difluoromethoxy)-2-methylaniline, the directing effects of the amino and difluoromethoxy groups are again aligned, strongly favoring substitution at the C5 position. However, the steric hindrance from the adjacent methyl group at C2 might influence the regioselectivity of incoming electrophiles.

For 3-(difluoromethoxy)-4-methylaniline, the activating amino group directs incoming electrophiles to positions C2 and C6. The methyl group at C4 reinforces this direction. The deactivating difluoromethoxy group at C3 will have a less pronounced effect on these positions. The positional isomerism, therefore, has a significant impact on the electronic and steric environment of the aromatic ring, leading to different reactivity patterns. rsc.orgnih.govrsc.org

Table 1: Comparison of Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor (example) | Expected Reactivity Highlights |

| This compound | 83190-02-7 | C8H9F2NO | 3-Methyl-4-hydroxyaniline | Activated ring, directing effects of -NH2 and -OCHF2 reinforce at C5. |

| 3-(Difluoromethoxy)-4-methylaniline | 264194-31-2 | C8H9F2NO | 4-Methyl-3-nitrophenol | Amino and methyl groups direct to C2 and C6. |

| 4-(Difluoromethoxy)-2-methylaniline | 70193-03-0 | C8H9F2NO | 2-Methyl-4-nitrophenol | Strong activation for substitution at C5, potential steric hindrance from C2-methyl group. |

Variations in the Fluorinated Moiety

Replacing the difluoromethoxy (-OCHF2) group with a trifluoromethoxy (-OCF3) group significantly alters the electronic properties of the aniline derivative. The trifluoromethoxy group is one of the most electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of the three fluorine atoms. beilstein-journals.orgnih.gov This is in contrast to the difluoromethoxy group, which is also electron-withdrawing but to a lesser extent.

This difference in electron-withdrawing strength has a direct impact on the reactivity of the aromatic ring and the basicity of the aniline nitrogen. For example, 3-methyl-4-(trifluoromethoxy)aniline (B168890) is expected to be significantly less basic than this compound. The stronger inductive pull of the -OCF3 group reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. ontosight.ai

Furthermore, the increased lipophilicity conferred by the trifluoromethoxy group compared to the difluoromethoxy group can be a crucial factor in applications like medicinal chemistry, where it can influence a molecule's ability to cross cell membranes. beilstein-journals.orgnih.gov The synthesis of trifluoromethoxy anilines can be more challenging than their difluoromethoxy counterparts, often requiring specialized reagents. nih.gov

Table 2: Comparison of Fluorinated Moieties

| Property | This compound | 3-Methyl-4-(trifluoromethoxy)aniline |

| Fluorinated Group | -OCHF2 | -OCF3 |

| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing ontosight.ai |

| Aniline Basicity | Higher | Lower |

| Lipophilicity | Less lipophilic | More lipophilic beilstein-journals.orgnih.gov |

| Reactivity of Ring | More reactive towards electrophiles | Less reactive towards electrophiles |

Substituent Effects on Aromatic Ring Reactivity and Aniline Basicity

The reactivity of the aromatic ring in this compound is a result of the interplay between the three substituents: the amino group (-NH2), the methyl group (-CH3), and the difluoromethoxy group (-OCHF2).

Amino Group (-NH2): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic pi-system through resonance.

Methyl Group (-CH3): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation.

Difluoromethoxy Group (-OCHF2): This group exhibits a dual electronic effect. It is inductively electron-withdrawing due to the electronegative fluorine atoms. However, the oxygen atom's lone pairs can be donated to the ring through resonance, making it a deactivating but ortho-, para-directing group.

Structure-Reactivity Relationship Studies of Related Difluoromethoxy Anilines

Structure-reactivity relationship (SAR) studies on difluoromethoxy anilines are crucial in fields like medicinal chemistry and materials science. These studies systematically alter the structure of the molecule to observe the resulting changes in chemical reactivity or biological activity.

For instance, the introduction of a difluoromethoxy group into a pharmacologically active molecule can modulate its metabolic stability, lipophilicity, and binding affinity to its target. The position of this group is critical. An SAR study might involve synthesizing a series of positional isomers of a difluoromethoxy-substituted aniline and evaluating their performance in a particular application.

In terms of chemical reactivity, SAR studies can reveal how the placement of the difluoromethoxy group affects the yield and regioselectivity of subsequent reactions. For example, an efficient bis-ortho-chlorination of 4-(difluoromethoxy)aniline (B1299965) has been reported, demonstrating how the electronic properties of the difluoromethoxy group can be harnessed to achieve specific substitution patterns. acs.org Such studies are vital for the rational design of synthetic routes and for fine-tuning the properties of molecules for specific purposes.

Future Research Directions and Emerging Perspectives

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like 4-(Difluoromethoxy)-3-methylaniline, this translates to the development of synthetic routes that are not only efficient but also environmentally benign.

Current synthesis of similar anilines often involves multi-step processes that may use hazardous reagents and generate significant waste. A known method for preparing 4-(difluoromethoxy)aniline (B1299965), a related compound, involves the reaction of 4-nitrophenol (B140041) with sodium hydroxide (B78521) to produce sodium acetamidophenate, which then reacts with monochlorodifluoromethane. The resulting 4-(difluoromethoxy)nitrobenzene (B73078) is subsequently reduced using agents like hydrazine (B178648) hydrate (B1144303) with catalysts such as ferric oxide and activated carbon. google.com

Future research is focused on replacing such traditional methods with more sustainable alternatives. Key areas of development include:

Photocatalysis: Visible-light organophotocatalysis presents a promising, mild, and transition-metal-free method for the difluoroalkylation of anilines. nih.govnih.gov This approach can provide access to a wide range of difluoroalkyl anilines under gentle reaction conditions. nih.govnih.gov The formation of an electron donor-acceptor (EDA) complex between anilines and reagents like ethyl difluoroiodoacetate, which can be activated by visible light, offers a straightforward strategy for preparing difluoroalkyl derivatives. nih.govnih.gov

Greener Catalysts: The use of heterogeneous sulfonic acid catalysts for reactions like the oxidative dimerization of anilines with hydrogen peroxide as a clean oxidant represents a move towards more sustainable processes. rsc.org These metal-free solid catalysts can be highly active and selective, functioning under mild conditions without the need for organic solvents, thus minimizing waste. rsc.org For the reduction of nitroarenes, a key step in aniline (B41778) synthesis, alumina-supported palladium catalysts are being explored for their ability to provide high aniline selectivity at elevated temperatures, which can improve heat recovery in large-scale industrial processes. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages, including enhanced safety, reduced cost, and greater stability and reproducibility. tcichemicals.com For difluoromethylation reactions, flow protocols using fluoroform, an abundant and atom-efficient reagent, are being developed. allfordrugs.com This technique can be applied to the synthesis of complex molecules and offers precise control over reaction parameters, leading to higher yields and purity. tcichemicals.comallfordrugs.com The mechanochemical synthesis of fluorinated imines from fluorinated anilines by manual grinding without solvents is another green method that can produce high yields without the need for post-synthetic purification. mdpi.com

Electrochemical Synthesis: Electrochemical methods provide a mild, practical, and safe route for synthesizing fluorinated compounds. For instance, the electrochemical synthesis of carbamoyl (B1232498) fluorides from oxamic acids using an inexpensive fluoride (B91410) source highlights the potential of this technique. acs.org This method is often compatible with a wide range of functional groups and can be performed under non-strictly anhydrous conditions. acs.org

Discovery of Novel Chemical Transformations and Applications

As a substituted aniline, this compound can undergo a variety of chemical transformations, making it a valuable intermediate for synthesizing more complex molecules. Future research will likely focus on exploring and expanding its reaction repertoire.

The aniline moiety can participate in a range of reactions, including oxidation, reduction, and substitution. The presence of the difluoromethoxy and methyl groups on the aromatic ring influences the electronic properties and reactivity of the molecule, opening up possibilities for selective transformations.

Key Research Areas:

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Research into the decarbonylative C-H difluoromethylation of azoles using palladium catalysts has shown compatibility with various substituents, including aniline, which was acylated under the reaction conditions. acs.org This suggests that this compound could be a substrate for similar C-H functionalization reactions.

Synthesis of Heterocycles: Anilines are common precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The synthesis of 3-methylquinazolin-4(3H)-one derivatives demonstrates the utility of substituted anilines in constructing complex ring systems. researchgate.net

Fluorination Reactions: The development of new fluorination reagents and methods remains a vibrant area of research. While not a direct transformation of the title compound, the synthesis of other fluorinated anilines using reagents like Selectfluor® highlights the ongoing innovation in this field. researchgate.net

Integration of Advanced Automation and AI in Chemical Synthesis

The integration of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis by accelerating the discovery and optimization of new reactions and processes.

Key Developments:

AI-Powered Reaction Optimization: Machine learning (ML) algorithms can predict the outcomes of chemical reactions and optimize reaction conditions with high accuracy. researchgate.netchemrxiv.org These data-driven approaches can navigate vast parameter spaces to identify optimal catalysts, solvents, and temperatures, significantly reducing the time and cost of development. researchgate.netchemrxiv.orgbeilstein-journals.orgnih.gov For instance, AI has been used to find the best general reaction conditions for synthesizing complex small molecules, doubling the average yield in some cases. technologynetworks.com This approach can be applied to optimize the synthesis of this compound.

Automated Synthesis Platforms: Automated synthesis machines, guided by AI, can perform complex multi-step syntheses with high reproducibility and minimal human intervention. technologynetworks.compharmafeatures.com These platforms can use a "building-block" approach to assemble molecules, making the synthesis of complex structures more accessible. technologynetworks.com The use of an automated continuous laboratory synthesis system with integrated real-time monitoring, such as with ¹⁹F-NMR spectroscopy, can be used to optimize fluorination reactions. researchgate.net

Predictive Modeling: AI models, particularly deep learning approaches, can predict the properties of molecules before they are synthesized. pharmafeatures.comchemcopilot.com This allows for the virtual screening of potential new derivatives of this compound for specific applications, guiding synthetic efforts towards the most promising candidates. pharmafeatures.com Machine learning can also predict the fluorination strength of various reagents, which is crucial for planning synthetic routes involving fluorination steps. rsc.org

Exploration of the Compound in Emerging Areas of Chemical Sciences

The unique properties imparted by the difluoromethoxy group suggest that this compound and its derivatives could find applications in several emerging areas of chemical science.

Potential Applications:

Materials Science: Fluorinated anilines are used in the synthesis of advanced polymers. For example, fluoro-functionalized polyaniline conducting polymers have been synthesized electrochemically. researchgate.net The incorporation of fluorine can modulate the electronic and physical properties of these materials. The title compound could serve as a monomer for creating novel polymers with tailored properties for applications in electronics and other advanced materials.

Medicinal Chemistry: The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can improve a drug candidate's metabolic stability and other pharmacokinetic properties. The compound this compound itself has been investigated for its potential to inhibit enzymes like dihydrofolate reductase (DHFR). As a building block, it can be used to synthesize a wide range of bioactive molecules.

Agrochemical Research: Fluorinated compounds are also important in the development of modern agrochemicals. The structural motifs present in this compound could be incorporated into new pesticides and herbicides with improved efficacy and environmental profiles.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(Difluoromethoxy)-3-methylaniline, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves introducing the difluoromethoxy group to a pre-functionalized aniline derivative. For example, reacting 3-methyl-4-hydroxyaniline with a difluoromethylation agent (e.g., chlorodifluoromethane) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 24–48 hours . Optimization should focus on catalyst selection (e.g., phase-transfer catalysts), solvent polarity, and temperature control to minimize byproducts like over-alkylated isomers. Monitor progress via TLC or HPLC, targeting ≥90% purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and F NMR to confirm the presence of the difluoromethoxy group (split signals around δ 6.0–7.0 ppm for aromatic protons and δ -80 to -90 ppm for F) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₈H₉F₂NO: 173.16) .

- HPLC-PDA : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities like positional isomers or unreacted precursors.

Q. How should this compound be stored to ensure stability, and what decomposition products are likely under improper conditions?

- Methodological Answer : Store in airtight, amber vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation of the aniline group. Avoid exposure to moisture or light, which can lead to hydrolysis of the difluoromethoxy group (yielding 3-methyl-4-hydroxyaniline) or dimerization via amine oxidation . Regular stability testing via HPLC is recommended for long-term storage.

Advanced Research Questions

Q. How does this compound function as a precursor in synthesizing bioactive esters like flucythrinate, and what regioselectivity challenges arise during derivatization?

- Methodological Answer : The compound serves as a benzyl alcohol precursor in esterification reactions. For example, in flucythrinate synthesis, it is coupled with cyano(3-phenoxyphenyl)methyl bromide under Mitsunobu conditions (e.g., DIAD, PPh₃). Key challenges include avoiding O-alkylation at the difluoromethoxy group instead of the aniline nitrogen. Use sterically hindered bases (e.g., DBU) and low temperatures (0–5°C) to favor N-alkylation . Monitor regioselectivity via F NMR to detect misalkylation.

Q. What computational strategies can predict the reactivity and electronic effects of the difluoromethoxy group in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron-withdrawing effects of the difluoromethoxy group on the aromatic ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Compare with experimental data (e.g., nitration or halogenation outcomes) to validate computational models .

Q. How do structural modifications (e.g., methyl vs. halogen substituents) on the aniline ring influence the compound’s bioactivity in pesticidal applications?

- Methodological Answer : Design a SAR (structure-activity relationship) study by synthesizing analogs with varying substituents (e.g., 4-F, 3-Cl) and testing their insecticidal efficacy. Use in vitro acetylcholinesterase inhibition assays and in vivo pest mortality studies. Correlate electronic parameters (Hammett σ values) with bioactivity to identify optimal substituent patterns .

Data Contradictions and Resolution

- Synthesis Yield Variability : Some protocols report 55–70% yields for difluoromethoxy-aniline derivatives , while others achieve >85% under optimized conditions. This discrepancy may stem from differences in reagent purity or reaction scaling. Validate methods using controlled small-scale trials before scale-up.

- Regioselectivity in Derivatization : Conflicting reports on alkylation sites (N- vs. O-) highlight the need for precise reaction monitoring. Use in-situ FTIR or F NMR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。